2-(Boc-amino)-4-(aminomethyl)pyridine

Description

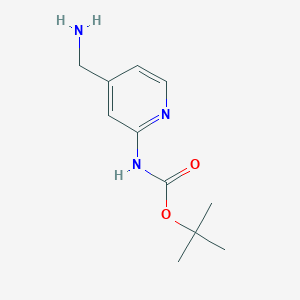

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9/h4-6H,7,12H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLPTFRZCYSDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610433 | |

| Record name | tert-Butyl [4-(aminomethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639091-78-4 | |

| Record name | 1,1-Dimethylethyl N-[4-(aminomethyl)-2-pyridinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639091-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [4-(aminomethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(Boc-amino)-4-(aminomethyl)pyridine

An In-Depth Technical Guide to the Synthesis of 2-(Boc-amino)-4-(aminomethyl)pyridine

Introduction

This compound is a key building block in contemporary medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyridine core with differentially protected amino functionalities, makes it an invaluable intermediate for the synthesis of complex molecules with a wide range of biological activities. The presence of a Boc-protected amino group at the 2-position and a primary aminomethyl group at the 4-position allows for selective, sequential chemical modifications, enabling the construction of diverse compound libraries for high-throughput screening. This guide provides a detailed, field-proven protocol for the synthesis of this important intermediate, grounded in established chemical principles and supported by authoritative references.

Strategic Approach to the Synthesis

The most efficient and reliable synthetic route to this compound commences with the commercially available starting material, 2-amino-4-cyanopyridine. This two-step approach is strategically designed to first protect the more nucleophilic 2-amino group, followed by the reduction of the cyano moiety. This sequence is critical for achieving high selectivity and overall yield.

Step 1: Selective N-Boc Protection of 2-Amino-4-cyanopyridine

The initial step involves the selective protection of the amino group at the 2-position of the pyridine ring with a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] The reaction proceeds by nucleophilic attack of the 2-amino group on di-tert-butyl dicarbonate ((Boc)₂O). The use of a non-nucleophilic base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is often employed to scavenge the acidic byproduct, tert-butanol, and drive the reaction to completion.[3] The selectivity for the 2-amino group is inherent in this step as the cyano group is not susceptible to reaction with (Boc)₂O under these conditions.

Step 2: Reduction of the Cyano Group

With the 2-amino group successfully protected, the subsequent step focuses on the reduction of the cyano group at the 4-position to a primary aminomethyl group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.[4][5] Commonly used catalysts include Raney nickel or palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. The reaction is typically performed in a protic solvent like methanol or ethanol. The presence of ammonia in the reaction mixture is crucial to suppress the formation of secondary amine byproducts, which can arise from the reaction of the newly formed primary amine with the intermediate imine.

Experimental Protocols

Materials and Methods

| Reagent/Material | Grade | Supplier |

| 2-Amino-4-cyanopyridine | ≥98% | Commercially Available |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Raney Nickel | Slurry in water | Commercially Available |

| Methanolic Ammonia | 7 N | Commercially Available |

| Hydrogen (H₂) gas | High purity | Gas Cylinder |

Step-by-Step Synthesis

Part 1: Synthesis of tert-butyl (4-cyanopyridin-2-yl)carbamate

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-cyanopyridine (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in anhydrous DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl (4-cyanopyridin-2-yl)carbamate as a white solid.

Part 2: Synthesis of this compound

-

In a high-pressure hydrogenation vessel, dissolve tert-butyl (4-cyanopyridin-2-yl)carbamate (1.0 eq) in 7 N methanolic ammonia.

-

Carefully add a catalytic amount of Raney nickel slurry (approximately 10-20% by weight).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by a suitable method, such as crystallization or column chromatography, to obtain this compound.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Alternative Synthetic Considerations

While the presented two-step synthesis from 2-amino-4-cyanopyridine is highly efficient, other routes have been explored. The following table summarizes a potential alternative for consideration:

| Starting Material | Key Transformation(s) | Advantages | Disadvantages |

| 2-Chloro-4-cyanopyridine | 1. Ammonolysis2. Boc Protection3. Nitrile Reduction | Readily available starting material. | May require harsh conditions for ammonolysis.[6] |

Conclusion

The is a critical process for advancing drug discovery programs. The detailed protocol herein, based on a robust two-step sequence from 2-amino-4-cyanopyridine, offers a reliable and scalable method for producing this valuable intermediate. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can confidently synthesize this building block for their research endeavors.

References

-

ResearchGate. 4‐Cyanopyridine‐catalyzed reduction of azo‐compounds. Available at: [Link]

-

Nature. Proposed 4-cyanopyridine-boryl radicals-mediated alkene difunctionalization. Available at: [Link]

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.

- Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents.

-

ACS Publications. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides | The Journal of Organic Chemistry. Available at: [Link]

-

PubMed Central. Effect of the coordination of π-acceptor 4-cyanopyridine ligand on the structural and electronic properties of meso-tetra(para-methoxy) and meso-tetra(para-chlorophenyl) porphyrin cobalt(ii) coordination compounds. Application in the catalytic degradation of methylene blue dye. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

NIH. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available at: [Link]

-

ACS Publications. Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines | Organic Letters. Available at: [Link]

-

PrepChem.com. Synthesis of 2-aminomethyl-4-methyl pyridine. Available at: [Link]

-

The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Available at: [Link]

-

Journal of the American Chemical Society. Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Available at: [Link]

-

PubMed Central. Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. Available at: [Link]

-

PubMed Central. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available at: [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

-

PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available at: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.

-

Organic Chemistry Research. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Available at: [Link]

- Google Patents. CN102936220B - BOC protection method for aminopyridine - Google Patents.

-

ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]

-

ResearchGate. ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(Boc-amino)-4-(aminomethyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

2-(Boc-amino)-4-(aminomethyl)pyridine, also known as tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate, is a difunctional pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine core, a primary amine protected by a tert-butoxycarbonyl (Boc) group, and a reactive aminomethyl substituent. This unique arrangement of functional groups makes it a valuable scaffold and building block for the synthesis of complex molecules, particularly in the development of novel therapeutics.[1][2]

The pyridine ring is a common motif in numerous FDA-approved drugs and natural products, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[2][3] The Boc-protected amine at the 2-position offers a stable, yet readily cleavable, protecting group, allowing for selective reactions at other sites.[4][5] The primary amine of the aminomethyl group at the 4-position serves as a key nucleophilic handle for introducing further molecular complexity. This guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this important synthetic intermediate.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis and drug design.

Structural and Molecular Data

The structural identity and key molecular properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate | N/A |

| CAS Number | 639091-78-4 | [6] |

| Molecular Formula | C₁₁H₁₇N₃O₂ | [6] |

| Molecular Weight | 223.27 g/mol | [7] |

| Appearance | Typically a white to off-white solid | [4] |

Physicochemical Characteristics

| Property | Value/Description | Source(s) |

| Melting Point | Specific data not consistently reported, but expected to be a solid at room temperature. | [4] |

| Solubility | Limited solubility in water; soluble in common organic solvents like dichloromethane and tetrahydrofuran. | [4] |

| Stability | The Boc protecting group is stable under general basic and nucleophilic conditions but is readily cleaved under acidic conditions. | [4][5] |

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process starting from a commercially available pyridine derivative. A common strategy involves the protection of an amino group, followed by the reduction of a nitrile to form the aminomethyl group.

Representative Synthetic Workflow

A general and effective method for preparing this compound begins with 2-amino-4-cyanopyridine.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (4-cyanopyridin-2-yl)carbamate

-

To a solution of 2-amino-4-cyanopyridine in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP).[8]

-

Cool the mixture in an ice bath.

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the Boc anhydride.[4]

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, the reaction is typically worked up by washing with water and brine. The organic layer is then dried and concentrated to yield the crude product.

Causality Behind Choices:

-

Solvent: Aprotic solvents like DCM or THF are chosen to avoid side reactions with the highly reactive Boc anhydride.

-

Base: A base is required to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acid byproduct, driving the reaction forward.[4] DMAP is a particularly effective catalyst for this transformation.[9][10]

Step 2: Synthesis of this compound

-

Dissolve the tert-butyl (4-cyanopyridin-2-yl)carbamate from Step 1 in a solvent system such as methanol containing ammonia.[11]

-

Add a hydrogenation catalyst, most commonly Raney Nickel.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature and moderate pressure.[11]

-

The reaction progress is monitored by the uptake of hydrogen or by analytical techniques like LC-MS.

-

Once the reaction is complete, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the desired product.

Causality Behind Choices:

-

Catalyst: Raney Nickel is a highly effective and common catalyst for the reduction of nitriles to primary amines.[11]

-

Ammonia: The presence of ammonia in the solvent helps to suppress the formation of secondary amine byproducts by competing for reaction with the intermediate imine.

Purification

The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate and hexanes, often with a small percentage of triethylamine to prevent the product from streaking on the column.

Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its functional groups.

Reactivity Profile

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. calpaclab.com [calpaclab.com]

- 7. scbt.com [scbt.com]

- 8. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 9. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Synthesis of tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate (CAS 639091-78-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical, step-by-step protocols for the synthesis of tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate, a key intermediate in pharmaceutical research. The synthesis is presented as a robust two-step process commencing from the commercially available precursor, 2-amino-4-cyanopyridine.

Introduction and Strategic Overview

tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate (CAS 639091-78-4) is a bifunctional pyridine derivative of significant interest in medicinal chemistry. Its structure incorporates a nucleophilic primary amine and a Boc-protected secondary amine, making it a versatile building block for the construction of more complex molecular architectures.

The synthetic strategy detailed herein is predicated on a logical and efficient two-step sequence:

-

Selective Protection: The more nucleophilic amino group at the 2-position of the pyridine ring is selectively protected with a tert-butoxycarbonyl (Boc) group.

-

Chemoselective Reduction: The cyano group at the 4-position is reduced to a primary aminomethyl group, without affecting the Boc protecting group.

This approach ensures high yields and minimizes the formation of byproducts, facilitating straightforward purification of the final compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 639091-78-4 |

| Molecular Formula | C₁₁H₁₇N₃O₂ |

| Molecular Weight | 223.27 g/mol [1] |

| IUPAC Name | tert-butyl N-[4-(aminomethyl)-2-pyridinyl]carbamate[1] |

| Appearance | Expected to be a solid |

Synthetic Workflow

The overall synthetic pathway is illustrated below:

Caption: Overall synthetic route from 2-amino-4-cyanopyridine.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl (4-cyanopyridin-2-yl)carbamate

This initial step involves the selective N-protection of the 2-amino group of 2-amino-4-cyanopyridine. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base is a standard and effective method for this transformation. A particularly efficient protocol involves the use of coupling agents to facilitate the reaction under mild conditions.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| 2-Amino-4-cyanopyridine | 119.12 | 10.0 | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 15.0 | 1.5 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | 191.70 | 15.0 | 1.5 |

| Hydroxybenzotriazole (HOBt) | 135.13 | 0.5 | 0.05 |

| Triethylamine (TEA) | 101.19 | 15.0 | 1.5 |

| Dichloromethane (DCM) | - | - | - |

Protocol:

-

To a stirred solution of 2-amino-4-cyanopyridine (1.19 g, 10.0 mmol) in dichloromethane (50 mL) at room temperature, add EDCI (2.88 g, 15.0 mmol), HOBt (0.07 g, 0.5 mmol), triethylamine (2.1 mL, 15.0 mmol), and (Boc)₂O (3.27 g, 15.0 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture sequentially with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (4-cyanopyridin-2-yl)carbamate as a solid.

Step 2: Synthesis of tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate

The reduction of the nitrile group can be achieved through several methods. Two effective protocols are presented below: catalytic hydrogenation and chemical reduction. The choice of method may depend on the available laboratory equipment and safety considerations.

This method is often high-yielding and produces minimal byproducts, but requires a hydrogenation apparatus.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |

| tert-Butyl (4-cyanopyridin-2-yl)carbamate | 219.25 | 5.0 |

| Raney® Nickel (slurry in water) | - | ~20% by weight |

| Ethanol or Methanol | - | - |

| Hydrogen (H₂) gas | 2.02 | Excess |

Protocol:

-

In a hydrogenation vessel, dissolve tert-butyl (4-cyanopyridin-2-yl)carbamate (1.10 g, 5.0 mmol) in ethanol or methanol (25-50 mL).

-

Carefully add the Raney® Nickel slurry (approximately 0.22 g, ensuring the catalyst is always covered with solvent).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), then with hydrogen gas.

-

Pressurize the vessel with hydrogen to 50-100 psi.

-

Stir the mixture vigorously at room temperature for 4-8 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: The Raney® Nickel on the filter paper is pyrophoric and should not be allowed to dry in the air.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate. Further purification can be achieved by recrystallization or column chromatography if necessary.

This method generates the reducing agent in situ from nickel(II) chloride and sodium borohydride and is a convenient alternative to catalytic hydrogenation.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| tert-Butyl (4-cyanopyridin-2-yl)carbamate | 219.25 | 5.0 | 1.0 |

| Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) | 237.69 | 0.5 | 0.1 |

| Sodium borohydride (NaBH₄) | 37.83 | 35.0 | 7.0 |

| Methanol (anhydrous) | - | - | - |

Protocol:

-

In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl (4-cyanopyridin-2-yl)carbamate (1.10 g, 5.0 mmol) and NiCl₂·6H₂O (0.12 g, 0.5 mmol) in anhydrous methanol (50 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.32 g, 35.0 mmol) in small portions over 30 minutes. A black precipitate of nickel boride will form, and gas evolution will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Filter the mixture through Celite® to remove the black precipitate and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by column chromatography on silica gel to afford tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate.

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the tert-butyl group, the pyridine ring protons, and the newly formed aminomethyl group.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Melting Point: To assess the purity of the solid product.

Conclusion

The synthetic route presented provides a reliable and scalable method for the preparation of tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate. The choice between catalytic hydrogenation and chemical reduction for the final step allows for flexibility based on available resources. This guide offers a comprehensive framework for researchers to successfully synthesize this valuable chemical intermediate.

References

- Google Patents. CN102936220A - BOC protection method for aminopyridine.

-

SciSpace. A Generic Approach for the Catalytic Reduction of Nitriles. [Link]

-

PubChem. 1,1-Dimethylethyl N-(4-(aminomethyl)-2-pyridinyl)carbamate. [Link]

Sources

A Comprehensive Technical Guide to tert-Butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Pyridine derivatives, in particular, are a cornerstone of many FDA-approved drugs due to their ability to engage in a variety of biological interactions.[1] This guide provides an in-depth technical overview of a key building block, tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate , a versatile intermediate in the synthesis of complex molecules with significant therapeutic potential.

This document will delve into the precise chemical identity of this compound, provide a detailed, field-tested synthetic protocol, and explore its critical role in the development of targeted therapies, particularly in the realm of kinase inhibitors. As a Senior Application Scientist, the aim is to furnish fellow researchers with not just a methodology, but a comprehensive understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.

Nomenclature and Structural Elucidation

The precise and unambiguous identification of a chemical entity is the foundation of reproducible scientific research.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate .[2]

Common synonyms encountered in literature and chemical databases include:

-

2-(Boc-amino)-4-(aminomethyl)pyridine[2]

-

(4-Aminomethylpyridin-2-yl)carbamic acid tert-butyl ester[2]

-

1,1-Dimethylethyl N-(4-(aminomethyl)-2-pyridinyl)carbamate[2]

Chemical Structure and Properties

The chemical structure of tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate is presented below:

Caption: Chemical structure of tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N₃O₂ | PubChem[2] |

| Molecular Weight | 223.27 g/mol | PubChem[2] |

| Appearance | Expected to be a white to off-white solid | N/A |

| CAS Number | 639091-78-4 | PubChem[2] |

Synthesis Protocol

The synthesis of tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate can be efficiently achieved in a two-step process starting from 2-amino-4-cyanopyridine. This synthetic route involves the protection of the 2-amino group followed by the reduction of the 4-cyano group.

Caption: Synthetic workflow for the preparation of the target compound.

Step 1: Boc Protection of 2-Amino-4-cyanopyridine

Rationale: The tert-butyloxycarbonyl (Boc) protecting group is employed to prevent the primary amine at the 2-position from undergoing side reactions during the subsequent reduction step. The Boc group is stable under the reducing conditions and can be readily removed under acidic conditions if required for further synthetic transformations.

Experimental Protocol:

-

To a solution of 2-amino-4-cyanopyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approximately 0.5 M), add triethylamine (TEA) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) dissolved in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (4-cyanopyridin-2-yl)carbamate.

Step 2: Reduction of the 4-Cyano Group

Rationale: The cyano group at the 4-position is reduced to a primary amine (aminomethyl group). Catalytic hydrogenation using Raney Nickel is a common and effective method for this transformation. Alternatively, samarium(II) iodide can be used for the reduction of the pyridine ring and its substituents.[1]

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve the tert-butyl (4-cyanopyridin-2-yl)carbamate (1.0 eq) from Step 1 in methanol (MeOH) or ethanol (EtOH) (approximately 0.2 M) in a hydrogenation vessel.

-

Add a catalytic amount of Raney Nickel (approximately 10% w/w) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-12 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization or column chromatography to yield pure tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the aminomethyl protons (singlet or broad singlet, ~3.8-4.0 ppm), the NH proton of the carbamate (broad singlet, ~7.5-8.0 ppm), and the pyridine ring protons (distinct signals in the aromatic region, ~7.0-8.5 ppm). |

| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), the aminomethyl carbon (~45 ppm), the carbamate carbonyl carbon (~153 ppm), and the pyridine ring carbons (in the aromatic region). |

| Mass Spec (MS) | Expected [M+H]⁺ ion at m/z 224.14. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (amine and carbamate), C=O stretching (carbamate), and C-N stretching. |

Applications in Drug Development

The unique structural features of tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate make it a highly valuable building block in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

The pyridine ring is a well-established pharmacophore in numerous kinase inhibitors. The nitrogen atom of the pyridine can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The substituents on the pyridine ring can be modified to achieve potency and selectivity for specific kinases.

This building block provides a synthetically versatile platform to introduce a substituted aminomethyl group at the 4-position of the pyridine ring, which can be further elaborated to interact with other regions of the kinase active site or to modulate the physicochemical properties of the molecule.

Caption: Role of the building block in the development of kinase inhibitors.

p38 MAP Kinase and Janus Kinase (JAK) Inhibitors

Structurally related 2-aminopyridine derivatives are known to be key components of inhibitors targeting p38 mitogen-activated protein (MAP) kinase and Janus kinases (JAKs).[3][4][5][6][7] These kinases are crucial mediators of inflammatory signaling pathways, and their inhibition has therapeutic potential in a range of autoimmune and inflammatory diseases. The aminomethyl group at the 4-position of the pyridine ring can be functionalized to introduce moieties that enhance binding affinity and selectivity for these kinase targets.

Intermediate in the Synthesis of Edoxaban

A patent for the preparation of the anticoagulant drug Edoxaban mentions a structurally similar intermediate, highlighting the utility of such substituted aminopyridine scaffolds in the synthesis of marketed pharmaceuticals.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Inhalation: Move to fresh air.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

tert-Butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate is a strategically important building block in medicinal chemistry. Its synthesis is achievable through a reliable and scalable two-step process. The presence of two modifiable nitrogen centers and a versatile pyridine core makes it an ideal starting point for the generation of compound libraries targeting a variety of biological targets, most notably protein kinases. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in drug discovery and development programs.

References

-

PubChem. tert-Butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate. National Center for Biotechnology Information. [Link]

- Shafiee, A., et al. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 11(3), 881–888.

- Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Bioorganic Chemistry, 107, 104593.

- Kamide, Y., et al. (1998). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. Heterocycles, 48(9), 1839.

- Bemis, G. W., et al. (2006). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(11), 2927-2931.

- Wang, X., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 64, 128680.

- Tinnefeld, V., et al. (2018). Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. Journal of Medicinal Chemistry, 61(12), 5350-5366.

- Moehs Iberica S.L. (2020). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 1,1-Dimethylethyl N-(4-(aminomethyl)-2-pyridinyl)carbamate | C11H17N3O2 | CID 21068468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

physical properties of 2-(Boc-amino)-4-(aminomethyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-(Boc-amino)-4-(aminomethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate, commonly referred to as this compound. This compound is a pivotal building block in medicinal chemistry and drug discovery, valued for its bifunctional nature, which incorporates a protected primary amine and a free aminomethyl group on a pyridine scaffold. Understanding its fundamental physicochemical properties is critical for its effective application in synthesis, formulation, and biological screening. This document consolidates available data, provides theoretical analysis for uncharacterised properties, and presents standardised experimental protocols for their determination, offering a vital resource for researchers, chemists, and drug development professionals.

Chemical Identity and Structure

This compound is a synthetic organic molecule featuring a pyridine ring substituted at the 2-position with a tert-butoxycarbonyl (Boc) protected amine and at the 4-position with an aminomethyl group. The Boc group serves as a crucial protecting group, enabling selective reactions at the more nucleophilic aminomethyl nitrogen.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate | [1][2] |

| CAS Number | 639091-78-4 | [3] |

| Molecular Formula | C₁₁H₁₇N₃O₂ | [3][4][5] |

| Molecular Weight | 223.27 g/mol | [5][6] |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=NC=CC(=C1)N | [4] |

| InChIKey | VGVMVUMICQYSJZ-UHFFFAOYSA-N |[4] |

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A precise understanding of physicochemical properties is paramount for predicting a compound's behavior in both chemical reactions and biological systems. This section details the known and predicted properties of this compound.

Table 2: Summary of Physicochemical Properties

| Property | Value / Predicted Behavior | Rationale / Source |

|---|---|---|

| Physical Form | Expected to be a solid at room temperature. | Analogous Boc-protected pyridines are typically solids[7][8]. |

| Appearance | Likely a white to off-white powder. | Based on the appearance of similar organic compounds[8]. |

| Melting Point | Data not available in published literature. | Requires experimental determination (see Protocol 3.1). |

| Boiling Point | Not applicable; likely to decompose upon heating. | The Boc protecting group is thermally labile and tends to degrade at high temperatures. |

| Solubility | Predicted to have limited solubility in water and good solubility in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). | The Boc group and pyridine ring increase lipophilicity, while the amine and pyridine nitrogen provide some polarity. This is a common profile for moderately polar molecules[8]. |

| pKa | Predicted to have two pKa values. | The pyridine ring nitrogen (pKa ~3-5) and the primary amine of the aminomethyl group (pKa ~8-10) are the main ionizable centers. The exact values are influenced by the electronic effects of the substituents and require experimental determination. |

| Topological Polar Surface Area (TPSA) | 77.2 Ų | This value, calculated from the structure, suggests moderate cell permeability[4]. |

Experimental Protocols for Property Determination

To address the gaps in publicly available data, the following section outlines standardized, self-validating protocols for determining key physical properties. The causality behind each step is explained to ensure methodological integrity.

Protocol: Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this occurs over a narrow range. This protocol uses the capillary method, a standard technique for accurate determination.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

-

Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial; insufficient packing leads to poor thermal conductivity and an inaccurate, broad melting range.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Heating (Initial Run): Heat the sample rapidly (10-15 °C/min) to determine an approximate melting range. This preliminary run prevents time-consuming slow heating over a wide temperature span.

-

Accurate Determination:

-

Allow the apparatus to cool at least 20 °C below the approximate melting point.

-

Insert a new capillary with a fresh sample.

-

Heat rapidly until the temperature is ~15 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/min. A slow heating rate is essential for allowing the system to reach thermal equilibrium, ensuring the temperature measured at the thermometer is identical to the sample temperature.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁-T₂.

-

Validation: Repeat the accurate determination (steps 5-6) at least twice. Consistent results validate the measurement. A narrow range (<2 °C) is indicative of high purity.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new chemical entity like this compound.

Caption: Standard workflow for physicochemical characterization.

Spectroscopic Analysis (Predicted)

While specific spectra for this compound are not widely published, a theoretical analysis based on its structure and data from analogous compounds allows for the prediction of key spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:

-

Boc Group: A sharp singlet at approximately δ 1.5 ppm , integrating to 9H, is characteristic of the tert-butyl protons.

-

Aminomethyl (CH₂): A singlet or a broad singlet around δ 3.8-4.0 ppm , integrating to 2H. The signal for the adjacent NH₂ protons may cause some broadening.

-

Aminomethyl (NH₂): A broad singlet, typically in the δ 1.5-3.0 ppm range, integrating to 2H. Its chemical shift is highly dependent on solvent and concentration.

-

Pyridine Ring Protons: The three aromatic protons on the pyridine ring will appear in the δ 6.5-8.5 ppm region. Based on substitution patterns of similar pyridines, one would expect a doublet for the proton at C5, a singlet or narrow doublet for the proton at C3, and a doublet for the proton at C6.[9][10]

-

Boc Amine (NH): A broad singlet in the aromatic region, potentially around δ 7.5-8.5 ppm , integrating to 1H.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton:

-

Boc Group (C(CH₃)₃): A signal around δ 28-29 ppm for the three equivalent methyl carbons.

-

Boc Group (C(CH₃)₃): A signal around δ 80-82 ppm for the quaternary carbon.

-

Aminomethyl (CH₂): A signal in the δ 45-50 ppm range.

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm ). The carbons attached to nitrogen (C2 and C6) will be the most downfield.

-

Boc Carbonyl (C=O): A signal in the δ 150-155 ppm range.

Infrared (IR) Spectroscopy

Key vibrational frequencies would confirm the presence of specific functional groups:

-

N-H Stretch: Two bands are expected for the primary amine (NH₂) around 3300-3500 cm⁻¹ . A single, sharper band for the secondary amide (Boc-NH) is also expected in this region.

-

C-H Stretch: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1690-1720 cm⁻¹ is characteristic of the Boc carbonyl group.

-

C=N and C=C Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. This guide has consolidated its known structural and physicochemical properties and provided a framework for the experimental determination of uncharacterised attributes. The predictive spectroscopic data and detailed protocols offer a robust starting point for researchers, ensuring that this valuable building block can be utilized with a foundational understanding of its physical behavior.

References

-

PubChem. 2-(Boc-amino)pyridine. National Center for Biotechnology Information. [Link]

-

Synthesis and structure of 2-(N-tert-butoxycarbonylamino) pyridine derivatives. ResearchGate. [Link]

-

PubChem. 2-Amino-4-methylpyridine. National Center for Biotechnology Information. [Link]

-

PubChem. N-Boc-2-aminomethylpyridine. National Center for Biotechnology Information. [Link]

-

PubChem. Tert-butyl 3-(aminomethyl)pyridin-2-ylcarbamate. National Center for Biotechnology Information. [Link]

-

St. Joesph's University. This compound, min 97%, 1 gram. [Link]

Sources

- 1. tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate | Chemrio [chemrio.com]

- 2. (4-AMINOMETHYL-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER price,buy (4-AMINOMETHYL-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER - chemicalbook [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Page loading... [guidechem.com]

- 5. tert-butyl ((4-aMinopyridin-2-yl)Methyl)carbaMate | 886371-80-8 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine | 1456821-59-2 [sigmaaldrich.com]

- 8. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 9. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-(Boc-amino)-4-(aminomethyl)pyridine

This guide provides a comprehensive technical overview of 2-(tert-butoxycarbonyl-amino)-4-(aminomethyl)pyridine, a key building block in modern medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals who utilize pyridine scaffolds in the design and synthesis of novel chemical entities.

Compound Profile and Core Properties

2-(Boc-amino)-4-(aminomethyl)pyridine is a bifunctional molecule featuring a pyridine core substituted with a Boc-protected amine at the 2-position and a primary aminomethyl group at the 4-position. This substitution pattern makes it a valuable and versatile synthon, offering orthogonal reactivity for sequential chemical modifications. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amino function, which can be selectively removed under acidic conditions, while the primary amine is readily available for a variety of coupling reactions.

Key Identifiers and Physicochemical Properties

A summary of the essential data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇N₃O₂ | [1][2] |

| Molecular Weight | 223.27 g/mol | [2] |

| IUPAC Name | tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate | [2] |

| CAS Number | 639091-78-4 | [1][2] |

| Appearance | White to yellow solid | [3] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. While multiple synthetic routes to 2,4-disubstituted pyridines exist, a common strategy for preparing this compound involves the selective functionalization of a pre-existing pyridine ring.

A plausible synthetic approach begins with a 2-amino-4-cyanopyridine precursor. The synthesis can be logically broken down into two primary transformations:

-

Boc Protection of the 2-Amino Group: The exocyclic amine at the 2-position is nucleophilic and can be readily protected using di-tert-butyl dicarbonate, commonly known as (Boc)₂O. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The use of coupling agents like EDCI and HOBt can also facilitate this transformation, improving yield and selectivity.[4] The purpose of this step is to deactivate the 2-amino group, preventing it from interfering in the subsequent reduction step and allowing for selective functionalization at the 4-position.

-

Reduction of the 4-Cyano Group: The nitrile group at the 4-position is reduced to a primary aminomethyl group. This transformation is commonly achieved via catalytic hydrogenation. A Raney Nickel catalyst is often employed for this purpose, with the reaction carried out in a methanol solution saturated with ammonia at moderate hydrogen pressure.[5] The presence of ammonia helps to minimize the formation of secondary amine byproducts by competing for reaction with the intermediate imine.

This two-step sequence provides a reliable and scalable route to the target molecule, leveraging well-established and high-yielding chemical transformations.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis.

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7] Its ability to act as a hydrogen bond acceptor and its favorable physicochemical properties make it a desirable core for designing bioactive molecules.[7] this compound is particularly valuable as it allows for the introduction of diverse functionalities at two distinct points on the pyridine ring.

Key Applications:

-

Scaffold for Kinase Inhibitors: The pyridine core is frequently found in kinase inhibitors, where the nitrogen atom can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme.[8] The aminomethyl group at the 4-position can be elaborated into larger substituents that occupy hydrophobic pockets, enhancing potency and selectivity.

-

Synthesis of GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The basicity of the pyridine nitrogen can lead to off-target interactions with aminergic GPCRs.[8] However, the substituents on this scaffold allow for modulation of pKa and other properties to achieve desired target engagement.

-

Building Block for PROTACs and Molecular Glues: As a bifunctional linker precursor, this molecule is well-suited for the synthesis of proteolysis-targeting chimeras (PROTACs) and other heterobifunctional molecules that are central to targeted protein degradation.

Experimental Protocol: Amide Coupling

The primary amine at the 4-position is a versatile handle for elaboration. A common and fundamental reaction is its acylation to form an amide bond, linking the pyridine scaffold to another molecule of interest (e.g., a carboxylic acid).

Objective: To synthesize an N-acylated derivative of this compound via a standard peptide coupling reaction.

Materials:

-

This compound

-

Carboxylic acid of interest (R-COOH)

-

Coupling agent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Activation: To the solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the active O-acylisourea ester, which is highly reactive towards nucleophilic attack.

-

Amine Addition: Add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF to the activated acid mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous phase with an organic solvent such as ethyl acetate (3x). The choice of solvent is critical for efficient product recovery.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide product.

Workflow for Amide Coupling

Caption: Standard workflow for HATU-mediated amide coupling.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin, eyes, and clothing.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents and strong acids.[11]

In case of exposure, follow standard first-aid measures. If inhaled, move to fresh air.[12] If on skin, wash off immediately with plenty of water.[10] In case of eye contact, rinse cautiously with water for several minutes.[12] If swallowed, rinse mouth and seek immediate medical attention.[12]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its defined structure, with orthogonally protected functional groups, provides chemists with a reliable and versatile platform for building molecular diversity. Understanding its properties, synthesis, and reactivity is crucial for its effective application in research and development.

References

- Vertex AI Search. (n.d.). This compound, min 97%, 1 gram.

- Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). tert-butyl ((4-aMinopyridin-2-yl)Methyl)carbaMate.

- PubChem. (n.d.). 2-(Boc-amino)pyridine.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- American Elements. (n.d.). 5-Amino-2-(Boc-aminomethyl)pyridine.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- PubChem. (n.d.). 1,1-Dimethylethyl N-(4-(aminomethyl)-2-pyridinyl)carbamate.

- PrepChem.com. (n.d.). Synthesis of 2-aminomethyl-4-methyl pyridine.

- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

- Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.

- BenchChem. (2025). A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry.

- Kumar, P., & Kumar, R. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1,1-Dimethylethyl N-(4-(aminomethyl)-2-pyridinyl)carbamate | C11H17N3O2 | CID 21068468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate synthesis

An In-Depth Technical Guide to the Synthesis of tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate

Executive Summary

This technical guide provides a comprehensive overview of a robust and well-established synthetic route for tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate. This compound is a valuable bifunctional building block in medicinal chemistry and drug development, featuring a selectively protected aromatic amine and a free primary aliphatic amine. The presented strategy emphasizes a logical, multi-step approach beginning with a commercially available precursor, proceeding through regioselective protection and culminating in a chemoselective reduction. Each step is detailed with theoretical rationale, step-by-step protocols, and critical experimental parameters to ensure reproducibility and high yield. This document is intended for researchers, chemists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction: A Versatile Pyridine Building Block

tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate is a strategically important intermediate in organic synthesis. Its structure incorporates a pyridine core, which is a common motif in pharmacologically active compounds. The molecule possesses two distinct amine functionalities with orthogonal reactivity: a tert-butoxycarbonyl (Boc) protected 2-amino group and an unprotected 4-(aminomethyl) group. This differential protection allows for selective functionalization, making it an ideal starting point for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents.

The primary synthetic challenge lies in achieving this specific substitution pattern. The two amine groups—one aromatic and one aliphatic—exhibit different nucleophilicity, and a successful synthesis must control which amine is protected and which remains free. The strategy detailed herein addresses this challenge through a logical sequence of reactions that prioritizes control and efficiency.

Retrosynthetic Analysis and Strategy Selection

A successful synthesis of the target molecule hinges on a strategy that can selectively differentiate the two key nitrogen atoms. A retrosynthetic analysis reveals a logical and efficient pathway.

Caption: Retrosynthetic analysis of the target molecule.

The chosen strategy involves a three-step forward synthesis:

-

Preparation of the Starting Material : Synthesis of 2-amino-4-cyanopyridine, which serves as the foundational scaffold.

-

Regioselective Protection : Introduction of the Boc protecting group onto the 2-amino position of the pyridine ring.

-

Chemoselective Reduction : Reduction of the 4-cyano group to the desired aminomethyl group without affecting the Boc protector or the pyridine ring.

This approach is superior to alternatives, such as attempting to selectively protect the diamine precursor, because it leverages the robust and predictable chemistry of nitrile reduction after the more sensitive protection step is complete.

Detailed Synthetic Walkthrough

The overall synthetic workflow is a linear sequence designed for efficiency and scalability.

Caption: Overall forward synthesis workflow.

Step 1: Synthesis of 2-Amino-4-cyanopyridine

Rationale and Causality: The synthesis begins with the conversion of 2-chloro-4-cyanopyridine to 2-amino-4-cyanopyridine. This is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrile group and the ring nitrogen atom activates the pyridine ring, making the 2-position susceptible to attack by a nucleophile like ammonia. Anhydrous ethanol is a suitable solvent that facilitates the reaction while being relatively easy to remove.[1]

Experimental Protocol:

-

To a 500 mL round-bottom flask, add 2-chloro-4-cyanopyridine and anhydrous ethanol.

-

Saturate the solution with ammonia gas or add a solution of ammonia in ethanol.

-

Seal the flask and heat the reaction mixture to 60°C with stirring for 24 hours. The mixture will typically turn orange-yellow.[1]

-

After cooling to room temperature, remove the excess ammonia and ethanol under reduced pressure.

-

The resulting residue can be purified by recrystallization or chromatography to yield pure 2-amino-4-cyanopyridine.[1]

| Reagent/Material | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) | Equivalents |

| 2-Chloro-4-cyanopyridine | 138.56 | 10.0 g | 72.17 | 1.0 |

| Ammonia | 17.03 | Excess | - | Excess |

| Anhydrous Ethanol | 46.07 | 200 mL | - | Solvent |

Step 2: Regioselective N-Boc Protection

Rationale and Causality: The protection of the 2-amino group is a critical step. The Boc group (tert-butoxycarbonyl) is ideal due to its stability under a wide range of conditions and its straightforward removal under acidic conditions.[2][3] The reaction is typically performed using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. For aminopyridines, a non-nucleophilic base like triethylamine (TEA) is often used to neutralize the acid byproduct without competing in the reaction.[4] The use of catalysts like 4-dimethylaminopyridine (DMAP) can accelerate the reaction but must be used judiciously to avoid side reactions.

Experimental Protocol:

-

Dissolve 2-amino-4-cyanopyridine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Add triethylamine (TEA) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][5]

-

Upon completion, quench the reaction with water and perform an aqueous workup. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

| Reagent/Material | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) | Equivalents |

| 2-Amino-4-cyanopyridine | 119.12 | 8.6 g | 72.17 | 1.0 |

| (Boc)₂O | 218.25 | 17.3 g | 79.39 | 1.1 |

| Triethylamine (TEA) | 101.19 | 11.1 mL | 79.39 | 1.1 |

| Dichloromethane (DCM) | 84.93 | 250 mL | - | Solvent |

Step 3: Chemoselective Reduction of the Nitrile Group

Rationale and Causality: The final step is the reduction of the nitrile to a primary amine. This transformation must be chemoselective, meaning it should not affect the Boc protecting group or the pyridine ring. Catalytic hydrogenation is an excellent method for this purpose. Raney Nickel is a highly effective catalyst for nitrile reduction and operates under conditions that are fully compatible with the acid-sensitive Boc group. The reaction is typically run in a solvent like methanol or ethanol saturated with ammonia to suppress the formation of secondary amine side products.

Experimental Protocol:

-

In a hydrogenation vessel, dissolve tert-butyl (4-cyanopyridin-2-yl)carbamate in methanol saturated with ammonia.

-

Carefully add a catalytic amount of Raney Nickel (as a slurry in water or ethanol, handle with care as it can be pyrophoric).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Carefully depressurize the vessel and purge with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with methanol.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

-

Purification via column chromatography on silica gel can be performed if necessary to afford the final product, tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate.

| Reagent/Material | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) | Equivalents |

| tert-butyl (4-cyanopyridin-2-yl)carbamate | 219.25 | 15.8 g | 72.17 | 1.0 |

| Raney Nickel | - | ~1.6 g | - | Catalyst |

| Methanol/Ammonia | - | 300 mL | - | Solvent |

| Hydrogen Gas (H₂) | 2.02 | - | - | Reagent |

Conclusion

The synthesis of tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate is efficiently achieved through a strategic three-step sequence involving ammonolysis, regioselective Boc protection, and chemoselective nitrile reduction. This guide outlines a reliable and scalable pathway, providing the necessary details and rationale for each transformation. The resulting bifunctional molecule is a valuable asset for constructing complex molecular architectures in the pursuit of novel therapeutics. Adherence to the described protocols and safety measures is essential for a successful outcome.

References

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. KUREHA CHEMICAL IND. CO., LTD. Available at: [Link]

- BOC protection method for aminopyridine. Google Patents (CN102936220A).

- BOC protection method for aminopyridine. Google Patents (CN102936220B).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

characterization of 2-(Boc-amino)-4-(aminomethyl)pyridine

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Boc-amino)-4-(aminomethyl)pyridine

This guide provides a comprehensive technical overview of 2-(tert-butoxycarbonyl-amino)-4-(aminomethyl)pyridine, a key bifunctional building block in modern medicinal chemistry. Its unique structure, featuring a nucleophilic aminomethyl group and a Boc-protected aromatic amine on a pyridine scaffold, makes it a valuable intermediate for constructing complex molecules, particularly in the development of novel therapeutics. Pyridine derivatives are integral to numerous FDA-approved drugs, and their functionalization is a cornerstone of drug design.[1][2]

This document will delve into the synthesis, purification, and detailed spectroscopic characterization of this compound, offering field-proven insights and step-by-step protocols for researchers and drug development professionals.

Physicochemical Properties and Safety

A thorough understanding of the compound's fundamental properties and safety profile is critical before any experimental work. The tert-butoxycarbonyl (Boc) protecting group renders the 2-amino position less reactive, allowing for selective chemistry at the 4-aminomethyl position.[3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 639091-78-4 | [4] |

| Molecular Formula | C₁₁H₁₇N₃O₂ | [4] |

| Molecular Weight | 223.27 g/mol | [4] |

| Appearance | Typically an off-white to yellow solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents like dichloromethane (DCM), methanol (MeOH), and N,N-dimethylformamide (DMF). Limited solubility in water. | [3] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for the title compound is not detailed in the search results, data from analogous aminopyridine derivatives provide essential guidance. Aminopyridine compounds are often classified as harmful or toxic if swallowed or in contact with skin and can cause skin and eye irritation or burns.[5][6]

-

Handling: Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[6][7]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move to fresh air.[6] If ingested, do NOT induce vomiting and seek immediate medical attention.[3][6]

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process starting from a commercially available substituted pyridine. A common strategy involves the reduction of a nitrile (cyano) group, followed by the selective protection of the 2-amino group.

Synthetic Pathway Rationale

The choice of a synthetic route is governed by the need for regioselectivity. The 2-amino group on the pyridine ring is more nucleophilic than the 4-aminomethyl group's aliphatic amine, but steric hindrance and electronic effects can be exploited. A more reliable method is to start with 2-amino-4-cyanopyridine. The cyano group can be reduced to the aminomethyl group, and the more nucleophilic 2-amino group can then be selectively protected using di-tert-butyl dicarbonate ((Boc)₂O).

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-amino-4-cyanopyridine.

Step 1: Reduction of 2-Amino-4-cyanopyridine

-

To a solution of 2-amino-4-cyanopyridine in methanol saturated with ammonia, add Raney Nickel catalyst.

-

Hydrogenate the mixture under pressure (e.g., 20 psi) at room temperature until hydrogen consumption ceases.[8]

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield crude 2-amino-4-(aminomethyl)pyridine.

Step 2: Boc Protection

-

Dissolve the crude diamine from Step 1 in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[9]

-

Add a base, such as triethylamine (TEA), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equivalents) in the same solvent. The controlled stoichiometry is crucial to favor mono-protection and minimize the formation of the di-Boc impurity.[10]

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Purification

The primary method for purifying the final product is flash column chromatography. The polarity difference between the mono-Boc protected product, any remaining starting material, and the less polar di-Boc protected impurity allows for effective separation.[10]

Protocol: Flash Column Chromatography

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a gradient elution solvent system, such as ethyl acetate/hexanes or DCM/methanol.

-

Loading and Elution: Load the dried slurry onto the top of the column. Begin elution with a low-polarity solvent mixture (e.g., 5% MeOH in DCM) and gradually increase the polarity.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. A combination of NMR, IR, and Mass Spectrometry provides a complete analytical profile.

Caption: Logic diagram for the spectroscopic characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

| Boc -C(CH ₃)₃ | ~1.5 ppm (s, 9H) | ~28.5 ppm | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

| Boc -C (CH₃)₃ | - | ~80.5 ppm | Quaternary carbon of the Boc group, shifted downfield by the adjacent oxygen. |